molecular formula C8H23N4P B14626455 N'''-Ethyl-N,N,N',N',N'',N''-hexamethylphosphorimidic triamide CAS No. 55215-25-3

N'''-Ethyl-N,N,N',N',N'',N''-hexamethylphosphorimidic triamide

Cat. No.: B14626455
CAS No.: 55215-25-3
M. Wt: 206.27 g/mol
InChI Key: XKDWVOLGFDABAH-UHFFFAOYSA-N
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Description

N’‘’-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide is a phosphazene base known for its strong basicity and steric hindrance. This compound is widely used in organic synthesis due to its ability to act as a non-ionic, non-charged nitrogen base.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’‘’-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide can be synthesized through the reaction of hexamethylphosphoramide with ethylamine under controlled conditions. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of N’‘’-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N’‘’-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoramide oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N’‘’-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide involves its strong basicity, which allows it to deprotonate a wide range of substrates. This compound interacts with molecular targets through the formation of hydrogen bonds and coordination complexes, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’‘’-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide is unique due to its combination of strong basicity and steric hindrance, which allows it to act as an effective catalyst and reagent in various chemical reactions. Its ethyl group provides additional steric protection, making it more selective in certain reactions compared to its analogs .

Properties

CAS No.

55215-25-3

Molecular Formula

C8H23N4P

Molecular Weight

206.27 g/mol

IUPAC Name

N-[bis(dimethylamino)-ethylimino-λ5-phosphanyl]-N-methylmethanamine

InChI

InChI=1S/C8H23N4P/c1-8-9-13(10(2)3,11(4)5)12(6)7/h8H2,1-7H3

InChI Key

XKDWVOLGFDABAH-UHFFFAOYSA-N

Canonical SMILES

CCN=P(N(C)C)(N(C)C)N(C)C

Origin of Product

United States

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